molecular formula C20H28N6O B3006223 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine CAS No. 946363-34-4

4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B3006223
CAS No.: 946363-34-4
M. Wt: 368.485
InChI Key: HHWCWYKHFWDPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Novel triazole derivatives, including structures with morpholino and piperidine components, have been synthesized and evaluated for their antimicrobial properties. Some compounds demonstrated good to moderate activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Bektaş et al., 2010).

  • Monoamine Oxidase Inhibitors : Triazine amino acid derivatives have been synthesized and tested for monoamine oxidase inhibitory activity. Certain compounds exhibited comparable activity to the standard clorgyline, with selectivity toward MAO-A, indicating their potential use in treating neurological disorders (Khattab et al., 2015).

  • Antileukemic Activity : A study on the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation revealed potent antileukemic activity for specific compounds. This highlights the potential of such compounds in cancer therapy (Dolzhenko et al., 2021).

Chemical Modifications and Derivatives

  • Chemical Modification and Reactivity : The reaction of triazine derivatives with various amines has led to the formation of compounds with potential applications in material science and pharmaceutical research. For instance, the conversion of triazine compounds to Schiff bases and their subsequent reactions with morpholine or methyl piperazine could yield novel compounds with diverse applications (Collins et al., 2000).

  • Structural Studies and Molecular Docking : Some triazine derivatives have been studied for their antiproliferative activity against cancer cell lines, with molecular docking studies revealing good binding affinity with receptors targeting EGFR/PI3K/AKT/mTOR signaling cascades. This suggests their potential in cancer treatment and as tools for studying cancer biology (Shawish et al., 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have biological activity, given the presence of a piperidine ring, which is found in many bioactive compounds .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-12-16(2)14-26(13-15)20-23-18(21-17-6-4-3-5-7-17)22-19(24-20)25-8-10-27-11-9-25/h3-7,15-16H,8-14H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCWYKHFWDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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